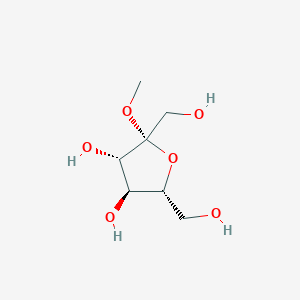

methyl beta-D-fructofuranoside

Overview

Description

Methyl β-D-fructofuranoside (CAS: 13403-14-0, molecular formula: C₇H₁₄O₆, molecular weight: 194.18 g/mol) is a fructose derivative in which the anomeric hydroxyl group is replaced by a methoxy group, forming a β-furanoside configuration. It is enzymatically synthesized from sucrose and methanol using invertase or related enzymes, as demonstrated by Bacon and Bell in 1957 . This compound is naturally found in plants such as Morinda citrifolia (Noni), where it was isolated alongside other fructofuranosides and demonstrated antioxidant properties in DPPH and peroxynitrite scavenging assays . Its stability in aqueous solutions and role as a substrate for oxidative enzymes (e.g., FgrAAO and FoxAAO) highlight its biochemical relevance .

Preparation Methods

Chemical Synthesis via Acid-Catalyzed Methanolysis

The most established chemical route involves the acid-catalyzed methanolysis of D-fructose. In this method, fructose reacts with methanol under acidic conditions, typically using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as catalysts. The reaction proceeds via protonation of the hydroxyl group at the anomeric carbon, followed by nucleophilic attack by methanol to form the glycosidic bond .

Reaction Conditions and Anomeric Control

-

Catalyst Concentration : Optimal yields are achieved with 0.1–0.5 M HCl, as higher concentrations promote degradation side reactions .

-

Temperature : Low temperatures (5–15°C) favor the formation of the β-furanoside by minimizing thermal epimerization. At 10°C, the β:α ratio reaches 3:1, whereas temperatures >25°C shift the equilibrium toward the pyranoside form .

-

Reaction Time : Completion occurs within 24–48 hours, with prolonged durations leading to by-products such as methyl levulinate .

A representative protocol involves dissolving fructose (50 g/L) in anhydrous methanol, adding 0.3 M HCl, and stirring at 10°C for 36 hours. The crude product is neutralized with sodium bicarbonate and concentrated under reduced pressure .

Enzymatic Synthesis Using β-Fructofuranosidases

Enzymatic methods exploit the specificity of β-fructofuranosidases (EC 3.2.1.26) to synthesize methyl β-D-fructofuranoside from sucrose and methanol. Recombinant enzymes from Rahnella aquatilis and Saccharomyces cerevisiae have demonstrated high transfructosylation activity .

Enzyme Kinetics and Optimization

-

Substrate Ratios : A 1:4 molar ratio of sucrose to methanol maximizes yields by reducing hydrolytic side reactions. Excess methanol (>60% v/v) inhibits enzyme activity but stabilizes the β-configuration .

-

Temperature and pH : R. aquatilis levansucrase operates optimally at 10°C and pH 6.0, achieving 70% conversion efficiency . Lower temperatures enhance enzyme stability in high-methanol environments.

-

Product Inhibition : Methyl β-D-fructofuranoside competitively inhibits the enzyme at concentrations >100 mM, necessitating continuous product removal via ultrafiltration in industrial setups .

Separation and Purification Techniques

The synthesis of methyl β-D-fructofuranoside typically yields an anomeric mixture requiring separation.

Ion-Exchange Chromatography

Cation-exchange resins (e.g., Dowex 50WX8) separate anomers based on differential adsorption affinities. Elution with deionized water isolates methyl β-D-fructofuranoside with >95% purity .

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile:water 75:25) resolves anomers within 20 minutes, with the β-anomer eluting at 12.3 minutes (α-anomer: 10.8 minutes) .

Industrial-Scale Production Strategies

Batch vs. Continuous Processes

-

Batch Reactors : Employed for small-scale production (<100 L), yielding 60–70% β-anomer with 24-hour cycles .

-

Continuous Membrane Reactors : Integrate enzymatic synthesis with nanofiltration to maintain low product concentrations, achieving 85% yield and 90% purity .

Cost-Benefit Analysis

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Yield (%) | 45–55 | 70–85 |

| Purity (%) | 75–90 | 90–95 |

| Energy Consumption (kWh/kg) | 120 | 80 |

| Catalyst Cost ($/kg) | 15 | 50 |

Enzymatic methods, though costlier in catalyst procurement, reduce downstream purification expenses and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl beta-D-fructofuranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under mild conditions to prevent the degradation of the furanose ring.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride. This reaction is usually carried out in an aqueous or alcoholic medium.

Substitution: Substitution reactions involve the replacement of the methoxy group with other functional groups. Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl beta-D-fructofuranoside has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of furanosides in various chemical reactions. Its unique structure makes it an ideal candidate for investigating reaction mechanisms and kinetics.

Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme-substrate interactions. It serves as a substrate for enzymes such as beta-fructofuranosidase, providing insights into enzyme specificity and activity.

Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor for the synthesis of bioactive molecules. Its derivatives are investigated for their antioxidant and anti-inflammatory properties.

Industry: this compound is used in the food and beverage industry as a sweetener and flavor enhancer.

Mechanism of Action

The mechanism of action of methyl beta-D-fructofuranoside involves its interaction with specific enzymes and molecular targets. As a substrate for beta-fructofuranosidase, it undergoes hydrolysis to release fructose and methanol. The enzyme catalyzes the cleavage of the glycosidic bond, facilitating the conversion of the compound into its constituent sugars. This process is crucial for understanding the metabolic pathways of furanosides and their role in biological systems .

Comparison with Similar Compounds

Methyl β-D-fructofuranoside belongs to the fructofuranoside family, characterized by a furanose ring and glycosidic linkages. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects: Methyl and ethyl fructofuranosides differ in hydrophobicity due to their alkyl groups, affecting solubility. Methyl derivatives are more polar, enhancing aqueous stability compared to ethyl analogs .

- Ring Configuration: Galactofuranosides (e.g., benzyl β-D-galactofuranoside) differ in sugar backbone (galactose vs. fructose), leading to distinct enzyme specificities.

Key Observations :

- Enzymatic vs. Chemical Synthesis: Methyl and ethyl fructofuranosides are efficiently produced via enzymatic methods, whereas benzyl galactofuranosides require multi-step chemical synthesis due to the lack of specific galactofuranosyltransferases .

- Purification Challenges: Ethyl fructofuranoside purification involves yeast-mediated sugar removal (e.g., H. polymorpha), whereas methyl derivatives are isolated using ion-exchange chromatography .

Key Observations :

- Antioxidant Activity: Methyl β-D-fructofuranoside exhibits stronger antioxidant activity compared to ethyl analogs, likely due to its higher polarity enhancing radical scavenging .

- Enzyme Specificity: Methyl fructofuranoside is oxidized by fungal AAO enzymes (e.g., FgrAAO), while p-nitrophenyl galactofuranoside is hydrolyzed by bacterial β-galactofuranosidases, reflecting structural specificity .

Stability and Industrial Relevance

Key Observations :

- Thermal Stability : Methyl derivatives are more thermally stable than ethyl analogs, making them suitable for high-temperature processing in drug formulations .

- Functional Versatility: Sucrose esters (e.g., diacetate hexaisobutyrate) surpass fructofuranosides in industrial applications due to superior emulsifying properties .

Biological Activity

Methyl beta-D-fructofuranoside (MeFru) is a monosaccharide derivative that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is a methyl ether of fructofuranose, characterized by the molecular formula and a molecular weight of 178.18 g/mol. It is commonly found in various natural sources, including Morinda citrifolia (noni) and Lilium pumilum . The structural configuration of MeFru influences its biological activity, particularly its interaction with enzymes and cellular receptors.

1. Antioxidant Activity

MeFru exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Research indicates that it can scavenge free radicals effectively, thus protecting cells from oxidative damage. This property is particularly beneficial in preventing chronic diseases linked to oxidative stress, such as cancer and cardiovascular diseases.

2. Anti-inflammatory Effects

Studies have demonstrated that MeFru possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, which can be critical in managing inflammatory disorders. For instance, a patent describes derivatives of monosaccharides like MeFru that exhibit anti-proliferative and anti-inflammatory activities suitable for treating autoimmune disorders .

3. Antimicrobial Activity

MeFru has shown promising antimicrobial effects against various pathogens. Its ability to disrupt bacterial cell membranes contributes to its efficacy as an antimicrobial agent. This activity is particularly relevant in the context of increasing antibiotic resistance among pathogenic bacteria.

The biological activities of MeFru are mediated through several mechanisms:

- Enzymatic Inhibition : MeFru acts as a substrate analog for key enzymes involved in metabolic pathways. For example, it has been investigated as a substrate for phosphofructokinase, demonstrating its role in energy metabolism .

- Cell Signaling Modulation : The compound modulates signaling pathways associated with inflammation and cell proliferation. By influencing these pathways, MeFru can alter cellular responses to stress and injury.

Table 1: Summary of Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing methyl β-D-fructofuranoside, and how do reaction conditions influence stereochemical outcomes?

Methyl β-D-fructofuranoside is synthesized via glycosylation reactions using protected fructofuranosyl donors. For example, a β-linked disaccharide can be formed by coupling a fructofuranosyl thiodonor (e.g., ethyl 6-O-acetyl-3-O-benzyl-1,4-O-tetraisopropyldisiloxane-1,3-diyl-2-thio-β-D-fructofuranoside) with methyl β-D-fructofuranoside acceptors under DMTST (dimethyl(methylthio)sulfonium triflate) promotion. This method achieves >80% yield with strict β-stereoselectivity due to the anomeric effect and protecting group strategy (e.g., acetyl and benzyl groups) . Reaction temperature (<−40°C) and solvent (anhydrous dichloromethane) are critical to prevent side reactions.

Q. How can researchers validate the structural integrity of methyl β-D-fructofuranoside using spectroscopic techniques?

Structural confirmation requires a combination of:

- NMR : ¹H and ¹³C NMR to identify anomeric proton signals (δ ~5.2–5.4 ppm for β-configuration) and glycosidic linkage patterns. 2D NMR (HSQC, HMBC) resolves ring conformation (furanose vs. pyranose) .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (C₇H₁₄O₆; [M+Na]⁺ = 217.18) and fragmentation patterns .

- Polarimetry : Specific optical rotation ([α]D²⁵ ~−80° to −90°) to verify purity and stereochemistry .

Q. What natural sources of methyl β-D-fructofuranoside have been identified, and how are they isolated?

The compound is reported in Pteris semipinnata (a fern species) and Morinda officinalis (traditional Chinese herb). Isolation involves ethanol extraction, followed by column chromatography (silica gel or Sephadex LH-20) and HPLC purification with a C18 reverse-phase column. Purity is assessed via TLC (Rf ~0.3 in EtOAc:MeOH:H₂O = 7:2:1) .

Advanced Research Questions

Q. How does methyl β-D-fructofuranoside interact with β-fructofuranosidase enzymes, and what kinetic parameters define this interaction?

β-Fructofuranosidases hydrolyze terminal non-reducing β-D-fructofuranosides like methyl β-D-fructofuranoside. Kinetic studies using Trichoderma reesei-derived enzymes show a Kₘ of ~2.5 mM and kₐₜ of ~150 s⁻¹ at pH 5.5. Competitive inhibition by trisaccharides (e.g., levanotriose) suggests steric hindrance at the active site . Mutagenesis studies (e.g., E201A substitution) can elucidate residue-specific contributions to catalytic efficiency .

Q. What strategies resolve contradictions in reported physicochemical properties of methyl β-D-fructofuranoside across studies?

Discrepancies in melting points or solubility may arise from polymorphic forms or residual solvents. Mitigation strategies include:

- Thermogravimetric analysis (TGA) : Quantify solvent content (<0.5% w/w).

- X-ray crystallography : Confirm crystalline form (e.g., monoclinic vs. orthorhombic lattices).

- Comparative chromatography : Cross-validate retention times with authenticated standards .

Q. How can regioselective functionalization of methyl β-D-fructofuranoside be achieved for oligosaccharide synthesis?

Regioselective glycosylation at the 1- or 6-position requires orthogonal protecting groups:

- 1-OH activation : Protect 6-OH with acetyl groups; deprotect post-coupling using NaOMe/MeOH .

- 6-OH activation : Use TEMPO-mediated oxidation to generate a ketone intermediate, followed by reductive amination for branching . Monitoring via TLC (silica gel, n-BuOH:AcOH:H₂O = 2:1:1) ensures reaction progress.

Q. What role does methyl β-D-fructofuranoside play in plant stress response mechanisms?

In Pteris semipinnata, the compound accumulates under drought stress, acting as an osmoprotectant. Transcriptomic analysis reveals upregulation of PtsFRU1 (fructosyltransferase) by ~15-fold under ABA treatment. Metabolomic profiling (GC-MS) shows correlated increases in trehalose and proline, suggesting synergistic osmotic adjustment .

Q. Methodological Notes

- Data reproducibility : Replicate enzymatic assays ≥3 times with p < 0.05 significance (ANOVA).

- Advanced instrumentation : Use cryoprobes for low-concentration NMR samples or LC-QTOF-MS for trace impurity detection.

Properties

IUPAC Name |

(2R,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7(3-9)6(11)5(10)4(2-8)13-7/h4-6,8-11H,2-3H2,1H3/t4-,5-,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHVNZOOBXUCDJ-MVIOUDGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C(C(C(O1)CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80928394 | |

| Record name | Methyl hex-2-ulofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13403-14-0 | |

| Record name | Methylfructoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013403140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hex-2-ulofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl β-D-fructofuranoside | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL8QCC7B5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.